molecular formula C23H19ClN2O3S B2803156 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine CAS No. 895647-46-8

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine

Cat. No.: B2803156
CAS No.: 895647-46-8
M. Wt: 438.93
InChI Key: CDKBIUXWEUEDES-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the reaction of the intermediate with 4-ethoxyaniline to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the quinoline ring.

    Reduction: Reduction reactions could target the nitro groups if present or the sulfonyl group.

    Substitution: Electrophilic aromatic substitution reactions could occur on the quinoline ring or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible development as a pharmaceutical agent for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloroquinoline: A simpler analogue with similar core structure.

    N-(4-ethoxyphenyl)quinolin-4-amine: Lacks the sulfonyl group.

    3-(phenylsulfonyl)quinolin-4-amine: Lacks the ethoxyphenyl group.

Uniqueness

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine is unique due to the combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogues.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-2-29-18-11-9-17(10-12-18)26-23-20-14-16(24)8-13-21(20)25-15-22(23)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKBIUXWEUEDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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